molecular formula C8H6FIO B1440333 2'-Fluoro-5'-iodoacetophenone CAS No. 1159512-66-9

2'-Fluoro-5'-iodoacetophenone

Cat. No. B1440333
CAS RN: 1159512-66-9
M. Wt: 264.03 g/mol
InChI Key: PAAFYGBEQFBNDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Fluoro-5’-iodoacetophenone is a chemical compound with the molecular formula C8H6FIO and a molecular weight of 264.04 . It is also known by its IUPAC name, 1-(2-fluoro-5-iodophenyl)ethanone . This compound is used as a pharmaceutical intermediate .


Molecular Structure Analysis

The InChI code for 2’-Fluoro-5’-iodoacetophenone is 1S/C8H6FIO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-4H,1H3 . The compound has a freely rotating bond, and it doesn’t violate the Rule of 5 .


Physical And Chemical Properties Analysis

2’-Fluoro-5’-iodoacetophenone has a boiling point of 269.5±25.0 °C at 760 mmHg . Its density is 1.8±0.1 g/cm³ . The compound has a molar refractivity of 49.2±0.3 cm³ . It has a polar surface area of 17 Ų and a polarizability of 19.5±0.5 10^-24 cm³ .

Scientific Research Applications

Organic Synthesis

2’-Fluoro-5’-iodoacetophenone: is a valuable compound in organic synthesis due to its reactive functional groups. It serves as a precursor for various organic reactions, including Kornblum oxidation and C–H functionalization . These reactions are pivotal for the α-functionalization of acetophenones, which is crucial for synthesizing natural products and pharmaceuticals.

Medicinal Chemistry

In medicinal chemistry, the introduction of fluorine atoms into bioactive molecules can significantly affect their activity and disposition2’-Fluoro-5’-iodoacetophenone could be used to strategically place fluorine on molecules to suppress metabolism, modulate physical properties, and increase in vivo half-lives .

Pharmaceutical Development

The compound’s unique properties make it suitable for pharmaceutical development. It can be used to synthesize intermediates that are key in developing new drugs. Its halogenated nature allows for further functionalization, which is often explored during the optimization of lead compounds.

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gear .

Mechanism of Action

Target of Action

This compound is a halogenated aromatic ketone , and such compounds are often involved in various chemical reactions and biological processes.

Mode of Action

The mode of action of 2’-Fluoro-5’-iodoacetophenone is not explicitly mentioned in the available resources. As a halogenated aromatic ketone, it might participate in various chemical reactions. For instance, benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation . .

properties

IUPAC Name

1-(2-fluoro-5-iodophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FIO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAAFYGBEQFBNDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701298716
Record name 1-(2-Fluoro-5-iodophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701298716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Fluoro-5'-iodoacetophenone

CAS RN

1159512-66-9
Record name 1-(2-Fluoro-5-iodophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159512-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Fluoro-5-iodophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701298716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-Fluoro-5'-iodoacetophenone
Reactant of Route 2
Reactant of Route 2
2'-Fluoro-5'-iodoacetophenone
Reactant of Route 3
Reactant of Route 3
2'-Fluoro-5'-iodoacetophenone
Reactant of Route 4
Reactant of Route 4
2'-Fluoro-5'-iodoacetophenone
Reactant of Route 5
Reactant of Route 5
2'-Fluoro-5'-iodoacetophenone
Reactant of Route 6
Reactant of Route 6
2'-Fluoro-5'-iodoacetophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.